molecular formula C16H14Cl2N4OS B12018336 3-(2,4-Dichlorophenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine CAS No. 676485-00-0

3-(2,4-Dichlorophenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine

Cat. No.: B12018336
CAS No.: 676485-00-0
M. Wt: 381.3 g/mol
InChI Key: KWQWFPVQELLILD-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorophenyl group, and a methoxybenzylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, where a suitable dichlorophenyl precursor reacts with the triazole intermediate.

    Attachment of the Methoxybenzylthio Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazole compounds.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorophenyl)-4H-1,2,4-triazol-4-amine: This compound lacks the methoxybenzylthio group but shares the triazole and dichlorophenyl moieties.

    5-((4-Methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine: This compound lacks the dichlorophenyl group but contains the triazole and methoxybenzylthio moieties.

Uniqueness

3-(2,4-Dichlorophenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine is unique due to the combination of its dichlorophenyl, triazole, and methoxybenzylthio groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

676485-00-0

Molecular Formula

C16H14Cl2N4OS

Molecular Weight

381.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H14Cl2N4OS/c1-23-12-5-2-10(3-6-12)9-24-16-21-20-15(22(16)19)13-7-4-11(17)8-14(13)18/h2-8H,9,19H2,1H3

InChI Key

KWQWFPVQELLILD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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